molecular formula C11H9FN2O4 B14510650 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-03-5

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione

Katalognummer: B14510650
CAS-Nummer: 62749-03-5
Molekulargewicht: 252.20 g/mol
InChI-Schlüssel: ZJPMDFCAAHGNNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorophenyl group and the carbamoyl moiety adds to its chemical diversity and potential biological activity.

Vorbereitungsmethoden

The synthesis of 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and carbamoyl groups. One common synthetic route includes:

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical modifications .

Vergleich Mit ähnlichen Verbindungen

1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the fluorophenyl and carbamoyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62749-03-5

Molekularformel

C11H9FN2O4

Molekulargewicht

252.20 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) N-(2-fluorophenyl)carbamate

InChI

InChI=1S/C11H9FN2O4/c12-7-3-1-2-4-8(7)13-11(17)18-14-9(15)5-6-10(14)16/h1-4H,5-6H2,(H,13,17)

InChI-Schlüssel

ZJPMDFCAAHGNNI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.